Ethylhexadecyldimethylammonium phenolate

Description

Contextualization within Quaternary Ammonium (B1175870) Compound Chemistry

Quaternary ammonium compounds (QACs) are a broad category of organic salts with the general formula [NR₄]⁺X⁻, where R represents alkyl or aryl groups. wikipedia.org A defining characteristic of QACs is the presence of a permanently charged cationic nitrogen atom, regardless of the solution's pH. wikipedia.org This permanent charge imparts unique surfactant, antimicrobial, and phase-transfer catalytic properties to these compounds. scienceinfo.comtaylorandfrancis.com

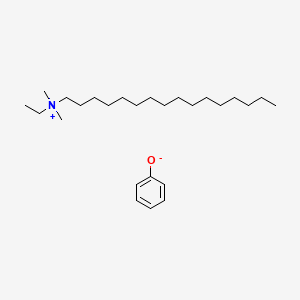

Ethylhexadecyldimethylammonium phenolate (B1203915) is a specific type of QAC where the cation is Ethylhexadecyldimethylammonium ([C₁₆H₃₃N(CH₃)₂(C₂H₅)]⁺) and the anion is phenolate (C₆H₅O⁻). The structure of the cation, featuring a long hexadecyl (C16) alkyl chain, suggests strong surfactant properties, while the phenolate anion, derived from phenol (B47542), introduces distinct chemical functionalities. The combination of a bulky, surface-active cation with a reactive phenolate anion distinguishes this compound from more common QACs like Ethylhexadecyldimethylammonium bromide, where the anion is a simple halide. nih.govchemimpex.com

Historical Trajectories of Phenolate Salt Research

The study of phenolate salts, the conjugate bases of phenols, has a long history rooted in the development of organic chemistry. Phenol itself was first isolated from coal tar in the 19th century, and its acidic nature was soon recognized. scienceinfo.com The formation of phenolates through the reaction of phenols with strong bases like sodium hydroxide (B78521) is a fundamental reaction in organic synthesis. researchgate.net Historically, phenolates have been crucial intermediates in the production of various chemicals, including ethers and esters, through reactions like the Williamson ether synthesis. taylorandfrancis.com

Research into the thermal decomposition of quaternary ammonium phenolates has also been a subject of investigation, particularly in the context of understanding rearrangement reactions like the Claisen rearrangement. acs.org These studies have provided insights into the ionic and thermal behavior of these complex salts. The development of phase-transfer catalysis in the mid-20th century further expanded the utility of quaternary ammonium salts in conjunction with phenolates, enabling reactions between immiscible phases. researchgate.net

Fundamental Chemical Principles Governing Quaternary Ammonium Phenolate Systems

The chemical behavior of Ethylhexadecyldimethylammonium phenolate is governed by the interplay of its ionic and non-polar components. The quaternary ammonium cation possesses both a hydrophilic, charged head group and a long, hydrophobic alkyl tail, making it an effective surfactant. mdpi.com In aqueous solutions, these molecules can self-assemble into micelles, encapsulating non-polar substances in their hydrophobic cores.

The synthesis of quaternary ammonium phenolates can be achieved through several methods. One common approach is the alkylation of phenols with quaternary ammonium halides. nih.govresearchgate.net Another method involves an anion exchange reaction, where a quaternary ammonium halide is reacted with a phenolate salt, such as sodium phenolate. google.com The formation of this compound would likely proceed via the reaction of Ethylhexadecyldimethylammonium bromide or chloride with a phenolate source.

The thermal stability of quaternary ammonium phenolates is a critical consideration. Thermal decomposition can occur through various pathways, including Hofmann elimination and nucleophilic substitution, leading to the formation of tertiary amines, alkenes, and aryl ethers. acs.orgrsc.org The specific decomposition products and temperatures are influenced by the structure of both the cation and the anion.

Interdisciplinary Significance in Advanced Chemical Research

The unique combination of a surfactant cation and a reactive phenolate anion in this compound suggests potential applications across various scientific disciplines.

Materials Science : The surfactant properties could be exploited in the formulation of novel detergents, emulsifiers, and dispersants. The ionic nature of the compound may also make it a candidate for use as an ionic liquid or a component in polymer composites. taylorandfrancis.comresearchgate.net

Organic Synthesis : As a phase-transfer catalyst, it could facilitate reactions between aqueous and organic phases, particularly in the alkylation and arylation of various substrates. researchgate.netnih.gov The phenolate anion itself can act as a nucleophile in various organic transformations.

Biocidal Applications : Quaternary ammonium compounds are well-known for their antimicrobial properties. mdpi.comnih.gov The specific activity of this compound would depend on the combined effects of the cation and the phenolate moiety.

Further research is necessary to fully elucidate the specific properties and potential applications of this compound.

Data Tables

Table 1: Properties of Constituent Ions

| Ion | Formula | Molar Mass ( g/mol ) | Key Features |

| Ethylhexadecyldimethylammonium | [C₁₆H₃₃N(CH₃)₂(C₂H₅)]⁺ | 298.58 | Cationic surfactant with a long hydrophobic alkyl chain. |

| Phenolate | C₆H₅O⁻ | 93.11 | Anion derived from phenol; nucleophilic. |

Table 2: General Information on Ethylhexadecyldimethylammonium Salts

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethylhexadecyldimethylammonium bromide | 124-03-8 | C₂₀H₄₄BrN | 378.47 |

| Ethylhexadecyldimethylammonium chloride | Not available | C₂₀H₄₄ClN | 334.02 |

Properties

CAS No. |

85940-59-6 |

|---|---|

Molecular Formula |

C26H49NO |

Molecular Weight |

391.7 g/mol |

IUPAC Name |

ethyl-hexadecyl-dimethylazanium;phenoxide |

InChI |

InChI=1S/C20H44N.C6H6O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;7-6-4-2-1-3-5-6/h5-20H2,1-4H3;1-5,7H/q+1;/p-1 |

InChI Key |

OLVQJAVLGPPFLN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Derivatization

Precision Synthesis of Ethylhexadecyldimethylammonium Phenolate (B1203915)

The formation of ethylhexadecyldimethylammonium phenolate can be achieved through several strategic pathways, primarily involving anion exchange or direct salt formation. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the process.

Anion Exchange Reaction Pathways

Anion exchange is a prevalent and versatile method for the synthesis of ionic liquids. This pathway typically begins with a commercially available or synthesized quaternary ammonium (B1175870) salt, such as ethylhexadecyldimethylammonium bromide (EHDMBr). The bromide anion is then exchanged for a phenolate anion.

A common approach involves the reaction of EHDMBr with a metal phenolate, typically sodium or potassium phenolate. The reaction is driven by the precipitation of the insoluble metal halide salt (e.g., NaBr or KBr) in a suitable solvent, leaving the desired ionic liquid in the solution.

Reaction Scheme: [CH₃(CH₂)₁₅N⁺(CH₃)₂(C₂H₅)]Br⁻ + C₆H₅O⁻Na⁺ → [CH₃(CH₂)₁₅N⁺(CH₃)₂(C₂H₅)][C₆H₅O⁻] + NaBr(s)

The selection of the solvent is critical for the success of this reaction. Solvents in which the starting materials are soluble but the resulting inorganic salt is not are ideal. Alcohols or polar apathetic solvents are often employed. The precipitated salt can then be removed by filtration, and the ionic liquid can be purified by removing the solvent under reduced pressure.

Another variation of the anion exchange method utilizes an anion exchange resin. In this process, a column packed with a resin in the phenolate form is prepared. A solution of ethylhexadecyldimethylammonium bromide is then passed through the column. The bromide ions are retained by the resin, and the eluent contains the target this compound. This method can yield a very pure product, free from inorganic salt contamination.

Direct Salt Formation Techniques

Direct salt formation, or neutralization, offers a more atom-economical route to this compound. This method involves the reaction of a quaternary ammonium hydroxide (B78521) with a Brønsted acid, in this case, phenol (B47542).

First, ethylhexadecyldimethylammonium hydroxide must be prepared, often from the corresponding halide salt (EHDMBr) by treatment with a strong base like sodium hydroxide in a biphasic system or through the use of silver oxide. Once the hydroxide is formed and isolated, it is reacted directly with phenol.

Reaction Scheme: [CH₃(CH₂)₁₅N⁺(CH₃)₂(C₂H₅)]OH⁻ + C₆H₅OH → [CH₃(CH₂)₁₅N⁺(CH₃)₂(C₂H₅)][C₆H₅O⁻] + H₂O

This acid-base neutralization reaction is typically clean and produces water as the only byproduct, which can be removed by distillation or under vacuum to drive the reaction to completion. The absence of inorganic salt byproducts simplifies the purification process significantly.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that are often tuned include temperature, reaction time, stoichiometry of reactants, and the choice of solvent.

For the anion exchange reaction , the temperature can influence both the reaction rate and the solubility of the inorganic salt byproduct. A moderately elevated temperature may increase the reaction rate, but too high a temperature could increase the solubility of the byproduct, leading to contamination. The stoichiometry is also important; a slight excess of the phenolate salt may be used to ensure complete conversion of the starting halide.

For the direct salt formation , the primary challenge is the complete removal of the water byproduct to shift the equilibrium towards the product. This is often achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or by carrying out the reaction under a high vacuum.

The table below summarizes typical parameters that are optimized for these synthetic routes.

| Parameter | Anion Exchange (Metathesis) | Direct Salt Formation (Neutralization) |

| Temperature | 25-80 °C | 50-110 °C |

| Reaction Time | 2-24 hours | 4-12 hours |

| Solvent | Methanol, Ethanol, Acetonitrile | Toluene (for azeotropic removal of water) |

| Stoichiometry | Slight excess of metal phenolate | Equimolar amounts of hydroxide and phenol |

| Purification | Filtration, Solvent Evaporation | Vacuum Distillation to remove water |

Targeted Functionalization of the Phenolate Anion

The phenolate anion of this compound contains a reactive oxygen center, making it a prime target for further functionalization. Esterification and etherification are two common transformations that can be employed to modify the properties of the ionic liquid.

Esterification Reactions of the Phenolic Hydroxyl Group

While the phenolate itself does not have a hydroxyl group, it can be protonated to form the corresponding phenol, which can then undergo esterification. More directly, the phenolate anion can act as a nucleophile and react with an acylating agent.

A common method is the reaction of the phenolate with an acyl chloride or an acid anhydride. The high nucleophilicity of the phenolate anion facilitates this reaction, often proceeding under mild conditions.

Reaction Scheme (with Acyl Chloride): [CH₃(CH₂)₁₅N⁺(CH₃)₂(C₂H₅)][C₆H₅O⁻] + RCOCl → C₆H₅OC(O)R + [CH₃(CH₂)₁₅N⁺(CH₃)₂(C₂H₅)]Cl⁻

This reaction effectively transforms the phenolate anion into a neutral ester molecule and generates a new ionic liquid with a chloride anion. The choice of the acylating agent (RCOCl) allows for the introduction of a wide variety of functional groups.

The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy, observing the appearance of the characteristic ester carbonyl stretch.

| Acylating Agent | Typical Reaction Temperature | Product Type |

| Acetyl Chloride | 0-25 °C | Phenyl Acetate |

| Benzoyl Chloride | 25-50 °C | Phenyl Benzoate |

| Acetic Anhydride | 80-100 °C | Phenyl Acetate |

Etherification Strategies

Etherification of the phenolate anion is most commonly achieved through the Williamson ether synthesis. lscollege.ac.inlibretexts.orgpbworks.commasterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by the phenolate anion. lscollege.ac.inlibretexts.orgpbworks.commasterorganicchemistry.comyoutube.com

Reaction Scheme: [CH₃(CH₂)₁₅N⁺(CH₃)₂(C₂H₅)][C₆H₅O⁻] + R-X → C₆H₅OR + [CH₃(CH₂)₁₅N⁺(CH₃)₂(C₂H₅)]X⁻

Where R-X is an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride). This SN2 reaction is most efficient with primary alkyl halides. lscollege.ac.inmasterorganicchemistry.com Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly yield the elimination product. masterorganicchemistry.com

The reaction is typically carried out in a suitable solvent at a moderate temperature. The progress of the reaction can be followed by chromatographic methods (TLC or GC) to observe the disappearance of the starting materials and the formation of the ether product.

| Alkylating Agent | Leaving Group | Typical Reaction Temperature | Product Ether |

| Methyl Iodide | I⁻ | 40-60 °C | Anisole |

| Ethyl Bromide | Br⁻ | 50-70 °C | Phenetole |

| Benzyl Chloride | Cl⁻ | 60-80 °C | Benzyl Phenyl Ether |

Electrophilic Aromatic Substitution on the Phenol Ring

The phenolate anion, a key component of this compound, is the conjugate base of phenol and is highly activated towards electrophilic aromatic substitution (EAS). The negatively charged oxygen atom of the phenoxide ion significantly increases the electron density of the aromatic ring through resonance, making it a powerful nucleophile. This enhanced nucleophilicity directs incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions that the phenolate ring can undergo include:

Nitration: Reaction with dilute nitric acid can introduce a nitro group (-NO₂) at the ortho and para positions.

Halogenation: Treatment with halogens, such as bromine water, can lead to the formation of polyhalogenated phenols. For instance, the reaction with bromine water typically yields 2,4,6-tribromophenol (B41969) as a white precipitate. nih.gov

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups to the aromatic ring, although the high reactivity of the phenolate can sometimes lead to side reactions.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the ring.

The presence of the bulky ethylhexadecyldimethylammonium cation could potentially influence the regioselectivity of these reactions due to steric hindrance, possibly favoring substitution at the less hindered para position.

Mechanistic Studies of Salt Formation and Anion Exchange

The formation of this compound can be conceptualized through two primary mechanistic pathways: direct salt formation from phenol and a suitable base, followed by anion exchange, or direct synthesis involving the quaternary ammonium cation.

Detailed Reaction Mechanisms Involving Nucleophilic Attack

The formation of the phenolate anion is a classic acid-base reaction. Phenol, being weakly acidic, reacts with a base to form the phenoxide ion. The phenoxide ion is a potent nucleophile due to the high electron density on the oxygen atom. researchgate.net

Formation of a Phenolate Salt: Phenol is treated with a base, such as sodium hydroxide or potassium hydroxide, to generate the corresponding metal phenolate (e.g., sodium phenolate).

Anion Exchange: The resulting metal phenolate is then reacted with a salt of the desired quaternary ammonium cation, typically a halide salt like ethylhexadecyldimethylammonium bromide. This anion exchange reaction is driven by the precipitation of the less soluble inorganic salt (e.g., sodium bromide) or by using an anion exchange resin. nih.gov

Alternatively, a direct reaction can occur where phenol is deprotonated by a quaternary ammonium hydroxide, such as ethylhexadecyldimethylammonium hydroxide. In this case, the hydroxide ion acts as the base, and the resulting water is the only byproduct.

The nucleophilic character of the phenoxide is central to these reactions. The attack of the phenoxide anion on the quaternary ammonium salt during the anion exchange step is a key mechanistic feature.

Kinetic Analysis of Synthetic Processes

The rates of chemical reactions are influenced by factors such as concentration, temperature, and the presence of a catalyst. byjus.com The synthesis of this compound would be subject to these kinetic principles.

The rate of the initial acid-base reaction to form the phenolate is typically very fast. The subsequent anion exchange reaction rate would depend on several factors:

Concentration of Reactants: Higher concentrations of the quaternary ammonium salt and the phenolate would lead to a faster reaction rate, as described by the rate law of the reaction. testbook.com

Temperature: Increasing the temperature generally increases the rate of reaction by providing more kinetic energy to the reacting molecules. cbseacademic.nic.in

Solvent: The choice of solvent is crucial. A solvent that can dissolve both reactants while facilitating the separation of the product or a byproduct will drive the reaction forward.

Below is an illustrative data table showing the hypothetical effect of reactant concentration on the initial rate of formation of the target compound.

| Experiment | [Ethylhexadecyldimethylammonium Bromide] (M) | [Sodium Phenolate] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻³ |

This data is illustrative and does not represent experimentally verified values for this specific reaction.

Thermodynamic Considerations in Phenolate Salt Stability

The stability of this compound is governed by thermodynamic principles. The formation of a salt is an equilibrium process, and the position of the equilibrium is determined by the change in Gibbs free energy (ΔG). ncert.nic.in A negative ΔG indicates a spontaneous reaction.

Key thermodynamic parameters influencing the stability include:

Enthalpy of Formation (ΔH): This represents the heat change during the formation of the salt. Salt formation is typically an exothermic process (negative ΔH).

Entropy of Formation (ΔS): This is the change in disorder during the reaction. The dissolution of solid reactants to form a soluble product can lead to an increase in entropy (positive ΔS).

Lattice Energy: In the solid state, the stability of the salt is related to its lattice energy, which is the energy required to separate the ions in the crystal lattice.

Studies on similar anion exchange reactions have shown that some are endothermic, indicating that an increase in temperature favors the formation of the product. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of quaternary ammonium compounds, including this compound, can be approached with these principles in mind.

Key green chemistry strategies applicable to this synthesis include:

Use of Renewable Feedstocks: While phenol is traditionally derived from petroleum, research into producing it from biomass sources like lignin (B12514952) is ongoing.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct reaction of phenol with a quaternary ammonium hydroxide, which produces only water as a byproduct, has a high atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. The use of quaternary ammonium salts as reaction media themselves has been explored. organic-chemistry.org

Catalysis: Employing catalytic methods can reduce the need for stoichiometric reagents and lower energy requirements.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Waste Reduction: Choosing synthetic pathways that minimize the production of waste products. Anion exchange using resins can be a cleaner method as the resin can often be regenerated and reused. nih.gov

Advanced Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. For a salt such as ethylhexadecyldimethylammonium phenolate (B1203915), this technique would reveal the exact positions of the ethylhexadecyldimethylammonium cation and the phenolate anion within the crystal lattice. Research on other quaternary ammonium (B1175870) salts has successfully used this technique to elucidate their structures. imaging.org

Analysis of the X-ray diffraction data would describe how the cations and anions pack together to form a stable, repeating three-dimensional structure. Key parameters that would be determined from such a study are summarized in the table below. The long hexadecyl chain of the cation is expected to exhibit significant van der Waals interactions, likely leading to interdigitated or layered arrangements within the crystal. researchgate.net The dynamics of the crystal lattice, including thermal vibrations of the atoms, would also be quantified.

Table 1: Hypothetical Crystallographic Parameters for Ethylhexadecyldimethylammonium Phenolate This table is illustrative and based on typical values for similar organic salts.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/n or similar imaging.org |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Formula units/cell) | 2 or 4 |

| Density (calculated) | ~1.0-1.2 g/cm³ |

| Hydrogen Bonding | Potential C-H···O interactions |

Long-chain, flexible molecules like this compound are potential candidates for polymorphism, where the compound can crystallize into different solid-state forms with distinct physical properties. By varying crystallization conditions (e.g., solvent, temperature), it would be possible to investigate the existence of different polymorphs. Co-crystallization with other molecules could also be explored to create new materials with tailored properties.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, NMR would confirm the covalent structure and provide insights into the conformational flexibility of the long alkyl chain and the interactions between the ions in solution.

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning all the proton and carbon signals, especially within the long, repetitive hexadecyl chain. The expected chemical shifts for the key functional groups are outlined in the table below.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃ This table is illustrative and based on characteristic values for similar compounds.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N⁺-CH₂-CH₃ | ~3.4-3.6 | ~55-60 |

| N⁺-(CH₃)₂ | ~3.2-3.4 | ~50-55 |

| N⁺-CH₂-(CH₂)₁₄-CH₃ | ~3.3-3.5 | ~65-70 |

| -(CH₂)₁₄- | ~1.2-1.4 | ~20-35 |

| -CH₃ (alkyl) | ~0.8-0.9 | ~14 |

| Phenolate C-H | ~6.5-7.5 | ~115-130 |

The ethylhexadecyldimethylammonium cation possesses considerable conformational freedom. The long alkyl chain can adopt various conformations in solution, and there are rotational barriers around the C-N and C-C bonds. Dynamic NMR experiments, which involve acquiring spectra at different temperatures, could be used to study these conformational exchange processes. By analyzing changes in the line shapes of the NMR signals, it would be possible to calculate the energy barriers for bond rotation and other dynamic processes, providing a more complete picture of the molecule's behavior in solution. The length of the alkyl chain is a known factor in the properties of quaternary ammonium salts. nih.govnih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum arises from the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational energies of different bonds within the molecule.

The FT-IR spectrum of this compound is characterized by a combination of absorption bands originating from both the ethylhexadecyldimethylammonium cation and the phenolate anion. The long hexadecyl chain of the cation gives rise to prominent C-H stretching vibrations. Asymmetrical and symmetrical stretching of methylene (B1212753) (-CH2-) groups are typically observed around 2918-2926 cm⁻¹ and 2850-2854 cm⁻¹, respectively. mdpi.comresearchgate.net The asymmetric deformation of the methyl (-CH3) groups can also be identified in the 1428-1467 cm⁻¹ region. mdpi.com

The phenolate anion contributes characteristic bands related to the aromatic ring and the C-O bond. Aromatic C=C stretching vibrations are expected to appear in the 1600-1630 cm⁻¹ range. bibliotekanauki.pl The C-O stretching vibration of the phenolate is a key indicator and typically appears in the region of 1270-1280 cm⁻¹. bibliotekanauki.pl The absence of a broad O-H stretching band, which would be prominent in phenol (B47542) at around 3200-3600 cm⁻¹, confirms the deprotonation of the hydroxyl group to form the phenolate anion. docbrown.infolibretexts.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| ~2924 | Asymmetric C-H Stretch | -CH₂- (Alkyl chain) |

| ~2852 | Symmetric C-H Stretch | -CH₂- (Alkyl chain) |

| ~1610 | C=C Stretch | Aromatic Ring (Phenolate) |

| ~1485 | Asymmetric N⁺(CH₃)₂ Bending | Quaternary Ammonium Headgroup |

| ~1465 | Asymmetric C-H Bending | -CH₃ (Alkyl & Ethyl groups) |

| ~1275 | C-O Stretch | Phenolate |

| ~970 | Asymmetric N⁺-C Stretch | Quaternary Ammonium Group |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The technique involves inelastic scattering of monochromatic light from a laser source.

In the Raman spectrum of this compound, the symmetric vibrations of the carbon backbone in the long alkyl chain are expected to be prominent. The numerous C-C stretching modes of the hexadecyl chain will produce a series of bands in the 800-1200 cm⁻¹ region. The aromatic ring of the phenolate anion will also exhibit strong Raman signals, particularly the ring breathing mode, which is a symmetric vibration and therefore strong in the Raman spectrum, typically appearing around 1000 cm⁻¹. chemicalbook.comresearchgate.net

The quaternary ammonium group also has characteristic Raman signals. The symmetric stretching of the C-N⁺ bonds is expected to be visible, and bands associated with the trimethyl ammonium substituent have been reported around 761 cm⁻¹, 970 cm⁻¹, and 3030 cm⁻¹. researchgate.net Distinguishing the specific signals for the ethyl and methyl groups attached to the nitrogen can provide further structural confirmation. The scattering intensities in the regions of 1600-1699 cm⁻¹ and 1300-1400 cm⁻¹ are also significant for differentiating phenolic compounds.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | N⁺(CH₃)₂ |

| ~2900 | C-H Stretch | Alkyl Chain |

| ~1605 | Aromatic Ring Stretch | Phenolate |

| ~1440 | C-H Bending | Alkyl Chain |

| ~1000 | Aromatic Ring Breathing | Phenolate |

| ~970 | Symmetric N⁺-C Stretch | Quaternary Ammonium Group |

| ~760 | C-N⁺ Bending | Quaternary Ammonium Group |

Spectroscopic and Photophysical Characterization

Time-Resolved Spectroscopic Investigations

The photophysical dynamics of the phenolate (B1203915) moiety, the core chromophore of Ethylhexadecyldimethylammonium phenolate, have been elucidated through sophisticated time-resolved spectroscopic techniques. These investigations, primarily conducted on aqueous solutions of simple phenolates, provide critical insights into the excited-state behavior following photoexcitation. The large, non-chromophoric Ethylhexadecyldimethylammonium counter-ion is not expected to significantly perturb these fundamental electronic processes.

Upon absorption of ultraviolet (UV) light, the phenolate anion is promoted to an electronically excited state. Subsequent relaxation pathways are complex and highly dependent on the excitation wavelength. The principal process observed is a photooxidation reaction, yielding a phenoxyl radical (PhO•) and a solvated electron (e⁻(aq)). rsc.org

Femtosecond transient absorption (TA) spectroscopy has been a pivotal tool in unraveling the kinetics of these events. Following UV excitation, distinct transient species are identified by their characteristic absorption spectra. The first singlet excited state (S₁) of the phenolate anion exhibits a transient absorption band with a maximum around 540 nm. rsc.orgresearchgate.net Concurrently, the formation of solvated electrons is evidenced by a very broad absorption feature centered near 700 nm. rsc.orgresearchgate.net The phenoxyl radical product is identified by its absorption in the 350-400 nm range. rsc.org

The mechanism of electron ejection is wavelength-dependent. Excitation into the first absorption band (S₀→S₁) at wavelengths of 266 nm or longer results in electron ejection from the S₁ state. rsc.org In contrast, excitation at shorter wavelengths (≤ 248 nm), which populates the second excited state (S₂), leads to a more rapid formation of solvated electrons. rsc.org

Kinetic analysis of the transient absorption data reveals the timescales of these ultrafast processes. The fluorescence lifetime of the phenolate anion in aqueous solution is notably short, measured to be approximately 20 picoseconds. researchgate.net This rapid decay is only partially attributed to the electron ejection channel, indicating that other non-radiative decay pathways, such as internal conversion, are competitive. researchgate.net Detailed kinetic models have been developed to describe the formation and decay of the transient species. These models account for the formation of a contact pair between the phenoxyl radical and the electron, which can then either dissociate into free species or undergo geminate recombination. acs.org

The dynamics are also influenced by the local environment. Studies comparing the photooxidation of phenolate in bulk water to the water/air interface have shown that the process is accelerated at the interface. worktribe.comnih.gov

The following tables summarize key data from time-resolved spectroscopic studies on the phenolate anion.

Table 1: Transient Absorption Maxima of Key Species in the Photolysis of Phenolate

| Species | Transient Absorption Maximum (λ_max) | Reference |

|---|---|---|

| Excited Phenolate (S₁) | ~540 nm | rsc.orgresearchgate.net |

| Solvated Electron (e⁻(aq)) | ~700 nm | rsc.orgresearchgate.net |

| Phenoxyl Radical (PhO•) | 350-400 nm | rsc.org |

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Reactivity of the Phenolate (B1203915) Anion.

The phenolate anion component of ethylhexadecyldimethylammonium phenolate is a potent nucleophile, a characteristic that underpins much of its reactivity. This nucleophilicity arises from the presence of a lone pair of electrons on the oxygen atom, which is delocalized into the aromatic ring, thereby activating it towards electrophilic attack.

The phenolate anion readily participates in reactions with a variety of electrophilic centers. A classic example is the Williamson ether synthesis, where the phenolate ion attacks an alkyl halide, leading to the formation of an ether. The ethylhexadecyldimethylammonium cation in this case acts as a phase transfer catalyst, facilitating the reaction between the aqueous phenolate and the organic alkyl halide.

Another significant reaction is the acylation of the phenolate anion. In this reaction, an acyl group is introduced into the molecule by reacting it with an acyl halide or anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenolate ion attacks the carbonyl carbon of the acylating agent.

The following table summarizes some key reactions of the phenolate anion with electrophilic centers:

| Reaction Type | Electrophile | Product | Significance |

| Williamson Ether Synthesis | Alkyl Halide | Ether | Formation of C-O bonds |

| Acylation | Acyl Halide/Anhydride | Ester | Introduction of ester functional group |

| Carboxylation | Carbon Dioxide | Carboxylic Acid | Kolbe-Schmitt reaction for salicylic (B10762653) acid synthesis |

The nucleophilic character of the phenolate anion also enables its participation in various condensation and addition reactions. For instance, in aldol-type condensation reactions, the phenolate can act as a nucleophile, attacking a carbonyl compound to form a β-hydroxy carbonyl compound.

Furthermore, the phenolate anion can undergo Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful tool for the formation of new carbon-carbon bonds. The presence of the bulky ethylhexadecyldimethylammonium cation can influence the stereoselectivity of these reactions.

Role in Phase Transfer Catalysis.

This compound is an effective phase transfer catalyst (PTC). This catalytic activity stems from the ability of the quaternary ammonium (B1175870) cation to transport the phenolate anion from an aqueous phase to an organic phase, where the reaction with an organic-soluble electrophile can occur.

Research has shown that the efficiency of this compound as a phase transfer catalyst is influenced by several factors, including the nature of the solvent, the concentration of the catalyst, and the temperature of the reaction. The lipophilicity of the ethylhexadecyldimethylammonium cation ensures its solubility in the organic phase, which is crucial for the catalytic cycle.

Selectivity is another important aspect of its catalytic performance. For instance, in the alkylation of phenols, the use of a phase transfer catalyst like this compound can favor O-alkylation over C-alkylation. The specific conditions of the reaction can be tuned to achieve the desired selectivity.

The mechanism of phase transfer catalysis involving this compound involves several key steps. Initially, the phenolate anion is extracted from the aqueous phase into the organic phase by the quaternary ammonium cation, forming an ion pair. In the organic phase, the phenolate anion is "naked" and highly reactive due to the reduced solvation. This activated anion then reacts with the electrophile. The resulting product is released, and the quaternary ammonium cation returns to the aqueous phase to repeat the cycle.

The structure of the quaternary ammonium cation plays a significant role in the efficiency of this process. The presence of long alkyl chains, such as the hexadecyl group, enhances the lipophilicity of the cation, thereby improving its ability to function as a phase transfer catalyst.

Oxidation and Reduction Chemistry of the Phenolate Moiety

The phenolate moiety of this compound can undergo both oxidation and reduction reactions. The electron-rich nature of the aromatic ring makes it susceptible to oxidation.

Oxidation of the phenolate can lead to the formation of phenoxyl radicals. These radicals are highly reactive intermediates and can participate in various coupling reactions, leading to the formation of dimers or polymers. The specific products formed depend on the oxidizing agent used and the reaction conditions.

Conversely, the phenolate moiety can be reduced, although this is generally more challenging. Reduction of the aromatic ring typically requires harsh conditions, such as high pressure and temperature, and the use of a suitable catalyst, like a noble metal catalyst. The reduction of the phenolate ring would result in the formation of a cyclohexanol (B46403) derivative.

Despite a comprehensive search, no specific scientific literature or data could be found regarding the photochemical reactivity or the supramolecular recognition and binding mechanisms of the chemical compound This compound .

The performed searches for "photochemical reactivity of this compound," "photolysis of this compound," "photo-induced reactions of this compound," "supramolecular recognition of this compound," "binding mechanisms of this compound with host molecules," and "this compound host-guest chemistry" did not yield any relevant results containing specific research on this compound.

This suggests that the photochemical properties and supramolecular chemistry of this compound may not have been extensively studied or documented in publicly accessible scientific databases. General principles of host-guest chemistry and photochemical reactions exist for related classes of compounds, but no specific data, detailed research findings, or data tables for this compound are available to populate the requested article sections.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" of this compound as outlined in the user's request.

Intermolecular Interactions and Self Assembly Phenomena

Aggregation Behavior in Solution and at Interfaces

The amphiphilic nature of ethylhexadecyldimethylammonium phenolate (B1203915), with its distinct hydrophilic head and hydrophobic tail, is the primary driver for its aggregation in aqueous solutions. This behavior is fundamental to its properties and applications, leading to the spontaneous formation of various supramolecular structures.

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers associate to form organized aggregates called micelles. In these structures, the hydrophobic hexadecyl chains are sequestered from the aqueous environment, forming a core, while the hydrophilic ethylhexadecyldimethylammonium headgroups are exposed to the water, interacting with the phenolate counterions.

The CMC is a key parameter characterizing a surfactant's efficiency and can be determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration, such as conductivity, surface tension, and fluorescence. acs.org For ionic surfactants, the CMC is influenced by factors like temperature, the nature of the counterion, and the presence of electrolytes. researchgate.netcsun.eduyoutube.com The micellization process is primarily driven by the entropic gain from the release of structured water molecules surrounding the hydrophobic tails. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Related Hexadecyltrimethylammonium Surfactants

Interactive table

| Surfactant | Temperature (°C) | CMC (mM) | Measurement Method |

|---|---|---|---|

| Hexadecyltrimethylammonium Chloride (CTAC) | 25 | 1.3 | Conductance |

| Hexadecyltrimethylammonium Bromide (CTAB) | 25 | 0.92 | Conductance |

| Hexadecyltrimethylammonium Bromide (HTAB) | 25 | 0.91 | Various |

| Hexadecyltrimethylammonium Chloride (CTAC) | 65 | 2.0 | Not Specified |

| Hexadecyltrimethylammonium Bromide (CTAB) | 65 | 1.5 | Not Specified |

This table presents CMC values for analogues to illustrate the expected range for ethylhexadecyldimethylammonium phenolate. Data sourced from multiple studies. acs.orgresearchgate.net

Under certain conditions, such as specific concentration ranges or in combination with other lipids, long-chain quaternary ammonium (B1175870) surfactants like this compound can form vesicles. researchgate.netnih.gov Vesicles are spherical assemblies composed of one or more concentric lipid bilayers enclosing an aqueous core. These structures are distinct from micelles and are often larger. nih.gov The formation of vesicles from single-chain surfactants is less common than from double-chain lipids but can be induced, for instance, in catanionic mixtures where an anionic surfactant is paired with a cationic one. researchgate.net

Cationic surfactants are also crucial components in the formulation of cationic liposomes, which are vesicles that carry a net positive charge. wikipedia.orgnih.gov These structures are typically formed by hydrating a thin film of a mixture of a neutral phospholipid (like dioleoylphosphatidylethanolamine, DOPE) and a cationic lipid. nih.govavantiresearch.com The positive charge, contributed by the quaternary ammonium headgroup, allows these liposomes to interact with negatively charged entities. wikipedia.org The incorporation of cationic surfactants can enhance the stability of liposomes through electrostatic repulsion, which prevents aggregation. nih.govnih.gov The specific properties of the surfactant, such as the length of the alkyl chain and the nature of the headgroup and counterion, influence the physicochemical properties of the resulting vesicles, including their size, charge, and membrane fluidity. researchgate.net

Adsorption Studies on Solid Substrates

The positively charged headgroup of this compound promotes its adsorption onto negatively charged solid surfaces, a process of significant interest in various technological applications. Common substrates for such studies include minerals like clays (B1170129) (e.g., kaolinite, montmorillonite) and zeolites, as well as silica, which typically carry a negative surface charge at neutral pH. jwent.nettudelft.nl

The adsorption of cationic surfactants onto mineral surfaces is a complex process driven by both electrostatic attraction and hydrophobic interactions. Initially, at low concentrations, surfactant cations are adsorbed primarily through ion exchange, replacing native cations (like Na⁺, K⁺, Ca²⁺) on the mineral surface. tudelft.nlacs.org As the concentration increases, hydrophobic interactions between the alkyl chains of adsorbed and solution-phase surfactant molecules become the dominant driving force, leading to a sharp increase in adsorption. This cooperative process results in the formation of surface aggregates.

The equilibrium relationship between the amount of adsorbed surfactant and its concentration in the solution is described by adsorption isotherms. Common models used to describe this behavior for surfactants on mineral surfaces include the Langmuir, Freundlich, and Redlich-Peterson isotherms. researchgate.netmdpi.commdpi.com The shape of the isotherm provides insights into the adsorption mechanism. For instance, a steep slope often indicates strong cooperative adsorption due to hydrophobic interactions. The kinetics of adsorption are typically rapid in the initial phase, driven by surface adsorption, and may be followed by a slower phase limited by diffusion into porous structures or rearrangement of the adsorbed layer. mdpi.com Studies on hexadecyltrimethylammonium (CTAB) adsorption on bentonite (B74815) and other clays have shown that modification of the clay surface with the surfactant significantly enhances its capacity to adsorb other organic compounds. jwent.netmdpi.comnih.gov

Table 2: Adsorption Models for Surfactants on Mineral Surfaces

Interactive table

| Isotherm Model | Key Characteristics | Applicability |

|---|---|---|

| Langmuir | Assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. mdpi.com | Often fits data well for chemisorption and monolayer adsorption at low concentrations. mdpi.com |

| Freundlich | An empirical model that describes multilayer adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat. mdpi.com | Useful for heterogeneous systems and can describe the initial part of many surfactant adsorption isotherms. |

| Redlich-Peterson | A hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. tudelft.nl | Provides a more flexible fit for a wide range of concentrations. |

The orientation of this compound molecules at a solid-liquid interface changes with increasing surface coverage. At very low coverages, the surfactant molecules may lie flat on the surface. As adsorption proceeds via ion exchange, the cationic headgroups anchor to the negative sites on the surface, with the hydrophobic tails oriented towards the solution.

With a further increase in concentration, hydrophobic interactions drive the association of alkyl chains, leading to the formation of surface aggregates known as admicelles or hemimicelles. This can result in a bilayer-like structure on the surface, where an initial layer of surfactant is adsorbed with tails pointing away from the surface, followed by a second layer with tails interdigitating with the first, presenting the cationic headgroups towards the bulk solution. This bilayer formation can effectively reverse the surface charge from negative to positive. The structure of these adsorbed layers has been investigated using techniques like atomic force microscopy (AFM) and optical reflectometry. researchgate.net The area occupied per molecule in the adsorbed layer provides information about the packing density and orientation of the surfactant molecules. researchgate.net

Host-Guest Chemistry and Complexation

Host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org The components of this compound have the potential to participate in such interactions.

The ethylhexadecyldimethylammonium cation, with its specific size and charge, can act as a guest, binding within the cavity of a suitable host molecule. Macrocyclic hosts like homooxacalixarenes have been shown to form complexes with quaternary ammonium ions in apolar solvents. acs.org The binding is often driven by cation-π interactions between the positively charged nitrogen center and electron-rich aromatic walls of the host. nih.gov

The phenolate anion, or its protonated form, phenol (B47542), can also participate in host-guest chemistry. patsnap.com The aromatic ring is capable of engaging in π-π stacking and CH-π interactions, while the hydroxyl or phenoxide group can act as a hydrogen bond donor or acceptor. researchgate.net For example, phenol derivatives can be included as guests within the hydrophobic cavity of cyclodextrins.

Therefore, a system containing this compound could exhibit complex host-guest phenomena. The entire ion pair might be encapsulated by a large host, or the cation and anion could be bound by different hosts or at different sites within the same host. The study of these interactions often relies on techniques like NMR spectroscopy and isothermal titration calorimetry to determine binding constants and elucidate the structure of the resulting complexes. researchgate.net

Hydrogen Bonding and Weak Non-Covalent Interactions

The intermolecular forces in this compound are a combination of electrostatic interactions, hydrogen bonds, and van der Waals forces. The long hexadecyl chain contributes significantly to the molecule's behavior through weak non-covalent interactions.

The oxygen atom of the phenolate anion is a potential hydrogen bond acceptor. In the presence of protic solvents like water or alcohols, the phenolate oxygen can participate in hydrogen bonding. nih.govnih.gov The strength of this interaction is influenced by the delocalization of the negative charge into the aromatic ring, which can modulate the hydrogen bond accepting capacity of the oxygen atom. stackexchange.com Theoretical studies on similar systems, such as phenol-water clusters, have been used to understand the nature of these hydrogen-bonded networks. nih.govacs.org

The most significant weak non-covalent interactions are the van der Waals forces, specifically London dispersion forces, arising from the long hexadecyl tail. byjus.comlibretexts.org These forces are caused by temporary fluctuations in electron distribution, leading to induced dipoles. byjus.comlibretexts.org The extended and unbranched nature of the hexadecyl chain allows for substantial surface area contact between adjacent molecules, maximizing these dispersion forces. byjus.com These interactions are crucial for the self-assembly and packing of the molecules, particularly in the formation of micelles or bilayers where the alkyl chains aggregate. rsc.org The strength of these van der Waals forces increases with the length of the alkyl chain. nih.gov

The interplay of these interactions is summarized in the table below, with representative interaction energies for analogous systems.

| Interaction Type | Participating Moieties | Typical Interaction Energy (kJ/mol) | Reference System | Citation |

| Hydrogen Bonding | Phenolate Oxygen (acceptor) with H-bond donor | 15-40 | Phenol-water clusters | nih.gov |

| C-H···Anion Interaction | Quaternary ammonium C-H with Phenolate | < 5 | Quaternary ammonium salts | mdpi.com |

| Van der Waals (Dispersion) | Hexadecyl chains | 0.4-4 (per interacting unit) | Long-chain alkanes | byjus.com |

This table presents typical interaction energies for analogous systems to illustrate the relative strengths of the interactions present in this compound.

Pi-Stacking Interactions Involving Aromatic Rings

The phenolate anion in this compound possesses an aromatic π-system that can participate in π-stacking interactions. These non-covalent interactions involve the face-to-face or edge-to-face arrangement of aromatic rings. wikipedia.org In the case of this compound, π-stacking would occur between the phenolate rings of adjacent molecules.

The nature of these interactions can be complex. While π-π stacking between neutral aromatic rings is a well-understood phenomenon, the presence of a negative charge on the phenolate ring introduces electrostatic repulsion between the electron-rich π-clouds of two approaching phenolate anions. However, attractive anion-π interactions can occur if the aromatic system is electron-deficient. nih.govresearchgate.net In some contexts, the term anion-π interaction is used more broadly to describe the interaction of an anion with a π-system, which can be attractive even with electron-rich rings under specific geometries. nih.govrsc.orgrsc.org

Theoretical studies on stacked phenol complexes have shown that both T-shaped and parallel-displaced conformations can be energetically favorable. researchgate.net The stacking interaction energy is sensitive to the relative orientation and separation of the aromatic rings. scirp.org The presence of the delocalized negative charge on the phenolate ring can influence the preferred geometry and strength of these interactions compared to neutral phenol. mdpi.com

In the self-assembly of this compound, π-stacking interactions can contribute to the ordering and stability of the aggregated structures, working in concert with the hydrophobic interactions of the alkyl chains. The table below provides data from computational studies on related aromatic systems to illustrate the potential energies involved in π-stacking.

| Aromatic System | Interaction Type | Calculated Interaction Energy (kcal/mol) | Computational Method | Citation |

| Hydrated Phenol Dimer | π-π Stacking (staggered) | -27.31 | MP2/6-311++G(d,p) | scirp.org |

| Benzene Dimer | π-π Stacking | ~ -2.5 | High-level ab initio | wikipedia.org |

| C₆F₆···Cl⁻ | Anion-π | -12.19 to -18.63 | MP2 | researchgate.net |

This table presents calculated interaction energies for related aromatic systems to provide context for the π-stacking interactions that may occur in this compound. Note that the specific values for this compound itself are not available.

Lack of Publicly Available Research Data for this compound Precludes Article Generation

A thorough and exhaustive search of scientific literature and chemical databases has revealed a significant lack of publicly available research data concerning the theoretical and computational chemistry of the compound This compound . While the compound is identified with the CAS Registry Number 85940-08-1, there is no evidence of published studies focusing on its electronic structure, reactivity, or solution-phase behavior through methods such as quantum chemical calculations or molecular dynamics simulations.

Specifically, no data could be found pertaining to:

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity:

Molecular Orbital Analysis

Prediction of Spectroscopic Properties

Reaction Pathway Modeling and Transition State Analysis

Molecular Dynamics Simulations for Solution Phase Behavior:

Aggregation Dynamics and Micellar Structures

Solvation Effects and Interfacial Behavior

Without any foundational research on these specific topics for this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of detailed research findings and data tables, as requested, is contingent on the existence of such primary research, which appears to be absent from the public domain.

Therefore, the generation of the requested article focusing solely on the theoretical and computational chemistry of this compound cannot be fulfilled at this time due to the absence of the required scientific information.

Theoretical and Computational Chemistry

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for Reactivity Trends

Key molecular descriptors that are typically important in QSAR models for QACs and would be relevant for Ethylhexadecyldimethylammonium phenolate (B1203915) include:

Lipophilicity (logP): This is a measure of a compound's ability to partition between an oily and an aqueous phase. The long alkyl chain in the ethylhexadecyldimethylammonium cation would result in a high logP value, suggesting a strong tendency to interact with nonpolar environments.

Topological Descriptors: Parameters such as the total connectivity index describe the branching and size of the molecule. nih.gov For the ethylhexadecyldimethylammonium cation, these descriptors would capture the influence of the long, linear alkyl chain.

Quantum Chemical Descriptors: These can include the charge distribution on the quaternary nitrogen, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential. These descriptors are crucial for understanding the electrostatic interactions with the phenolate anion and other molecules.

The phenolate anion's reactivity is governed by the electronic properties of the phenyl ring and the oxygen atom. The negative charge is delocalized across the aromatic system, and the presence of substituents on the ring would significantly alter its nucleophilicity and interaction with the cation. Computational studies on proton exchange between phenols and amines have shown that electron-withdrawing groups on the phenol (B47542) ring can influence the interaction energies and activation barriers for proton transfer, a process analogous to the ion pairing in Ethylhexadecyldimethylammonium phenolate. nih.gov

A hypothetical QSAR model for a series of related quaternary ammonium (B1175870) phenolates would likely involve a combination of descriptors for both the cation and the anion to predict a specific reactivity or property. For instance, predicting the compound's efficacy as a phase-transfer catalyst might involve descriptors for the cation's lipophilicity and the anion's nucleophilicity.

Interactive Data Table: Key Chemoinformatic Descriptors for QAC Reactivity

| Descriptor Category | Specific Descriptor | Relevance to this compound |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | High value due to the C16 alkyl chain, indicating strong hydrophobic interactions. |

| Topological | Total Connectivity Index (TCI) | Reflects the size and branching of the cation, influencing its steric bulk. nih.gov |

| Electronic | Partial Charge on Quaternary Nitrogen | Determines the strength of the electrostatic interaction with the phenolate anion. |

| Electronic | HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the ion pair. |

| Steric | Molecular Volume/Surface Area | Influences the ability of the compound to interact with specific binding sites. |

Computational Design and Screening of Analogues

Computational chemistry offers a powerful platform for the rational design and in silico screening of analogues of this compound to optimize for specific properties or functionalities. This approach can save significant time and resources compared to traditional synthetic and experimental screening methods.

The design of analogues can focus on modifications to either the ethylhexadecyldimethylammonium cation or the phenolate anion.

Cation Modification:

The primary sites for modification on the cation are the alkyl chains attached to the quaternary nitrogen. Computational screening could explore the effects of:

Varying Alkyl Chain Length: Analogues with shorter or longer alkyl chains (e.g., C12, C14, C18) could be modeled to fine-tune the lipophilicity and, consequently, properties like solubility and interaction with biological membranes. nih.gov Studies have shown that antibacterial potency can be dependent on the alkyl chain length. nih.gov

Introducing Functional Groups: The ethyl group could be replaced with other functionalities, such as benzyl (B1604629) or other substituted alkyl groups, to modulate steric and electronic properties.

Altering the Quaternary Ammonium Headgroup: While less common, modifications to the headgroup itself could be explored to alter charge distribution and steric hindrance.

Anion Modification:

The phenolate anion provides a versatile scaffold for modification. Computational screening of substituted phenolates can be used to:

Modulate Nucleophilicity and Basicity: Introducing electron-donating or electron-withdrawing substituents at different positions on the phenyl ring can systematically alter the electronic properties of the phenolate. For example, a nitro group would decrease nucleophilicity, while a methoxy (B1213986) group would increase it.

Introduce Specific Interaction Sites: Functional groups capable of hydrogen bonding or other specific interactions could be added to the phenyl ring to direct the compound's binding to a target.

Screening Methodology:

A typical computational screening workflow would involve:

Library Generation: Creating a virtual library of analogues with desired modifications.

Geometry Optimization: Calculating the most stable 3D structure of each analogue using methods like Density Functional Theory (DFT).

Descriptor Calculation: Computing a range of chemoinformatic and quantum chemical descriptors for each optimized structure.

Property Prediction: Using established QSAR models or by direct calculation of properties of interest (e.g., interaction energies, reaction barriers).

Ranking and Selection: Ranking the analogues based on the predicted properties to identify the most promising candidates for synthesis and experimental testing.

Interactive Data Table: Computationally Screened Analogues and Predicted Properties

| Analogue Structure (Modification) | Predicted Property Change | Rationale |

| Cation: Dodecyldimethylammonium (C12) | Increased water solubility, potentially altered biological activity. | Shorter alkyl chain reduces lipophilicity. nih.gov |

| Cation: Octadecyldimethylammonium (C18) | Decreased water solubility, potentially enhanced membrane interaction. | Longer alkyl chain increases lipophilicity. nih.gov |

| Anion: 4-Nitrophenolate | Decreased nucleophilicity of the anion, potentially altering catalytic activity. | The nitro group is strongly electron-withdrawing. |

| Anion: 4-Methoxyphenolate | Increased nucleophilicity of the anion, potentially enhancing reactivity. | The methoxy group is electron-donating. |

| Anion: 2,6-Di-tert-butylphenolate | Increased steric hindrance around the anion, potentially affecting ion pairing. | Bulky groups near the oxygen atom can influence accessibility. |

By leveraging these computational approaches, the chemical space around this compound can be efficiently explored to identify novel analogues with tailored reactivity and properties for a wide range of applications.

Advanced Applications in Chemical Processes and Materials Science

Catalytic Roles in Organic Transformations

Enhanced Phase Transfer Catalysis

Ethylhexadecyldimethylammonium phenolate (B1203915) belongs to the class of quaternary ammonium (B1175870) salts, which are renowned for their efficacy as phase transfer catalysts (PTCs). Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The mechanism involves the catalyst, in this case, the ethylhexadecyldimethylammonium cation, which forms an ion pair with a reactant anion from the aqueous phase. The lipophilic nature of the catalyst's long alkyl chains allows this ion pair to be transported into the organic phase where the reaction can proceed.

The structure of the ethylhexadecyldimethylammonium cation is particularly well-suited for this role. The long C16 (hexadecyl) chain imparts significant lipophilicity (hydrophobicity), enabling the cation to be highly soluble in the organic phase. This property is crucial for the efficient extraction of the anionic reactant (e.g., the phenolate itself or another nucleophile) from the aqueous phase.

Research into the alkylation of phenol (B47542) under phase transfer conditions has highlighted several key factors that influence catalyst activity. nih.gov The primary determinant of catalytic efficiency is the effective concentration of the active ion pair in the organic phase. nih.gov Studies comparing various tetraalkylammonium cations have shown that increasing the lipophilicity of the cation generally enhances catalytic rates, although there is an optimal range. nih.govrsc.org While a small cation like tetramethylammonium (B1211777) may have high intrinsic reactivity in a homogeneous solution, its poor extraction capability into the organic phase makes it an inefficient PTC. nih.gov Conversely, highly lipophilic cations like tetraoctylammonium are excellent at extraction, leading to a much higher reaction rate under PTC conditions. nih.gov The ethylhexadecyldimethylammonium cation, with its combination of a very long chain and smaller methyl/ethyl groups, is designed to maximize this extractive capability.

The process can be described in two main types: liquid-liquid PTC (L-L PTC) and solid-liquid PTC (S-L PTC). jetir.org In S-L PTC, the catalyst facilitates the reaction between a liquid organic phase and a solid inorganic salt. jetir.org This method often provides advantages such as controllable reaction temperatures, increased reaction rates, and high selectivity compared to L-L PTC. jetir.org

Table 1: Influence of Cation Structure on Phase Transfer Catalysis of Phenol Alkylation This table is illustrative, based on principles from studies on analogous tetraalkylammonium salts, to demonstrate the expected effect of structure on activity.

| Cation Structure | Key Feature | Expected Extraction Efficiency | Expected Catalytic Activity |

|---|---|---|---|

| Tetramethylammonium | Small, low lipophilicity | Low | Low |

| Tetrabutylammonium | Moderate lipophilicity | Moderate | High |

| Ethylhexadecyldimethylammonium | High lipophilicity (long C16 chain) | Very High | Very High |

Ligand Design in Transition Metal Catalysis

While not a traditional ligand that forms a direct covalent bond with a metal center (like phosphines or N-heterocyclic carbenes), the ethylhexadecyldimethylammonium cation can play a crucial indirect role in transition metal catalysis. Its function is primarily as a sophisticated counter-ion or as a component of an ionic liquid medium that modulates the activity and selectivity of a metal catalyst.

In biphasic catalysis, a transition metal catalyst may be dissolved in an aqueous phase (often as a water-soluble complex) while the substrates and products reside in an organic phase. The ethylhexadecyldimethylammonium cation can act as an ion-pairing agent, transporting either the anionic metal complex into the organic phase or an anionic substrate to the catalyst in the aqueous phase. This approach combines the benefits of homogeneous catalysis (high activity, selectivity) with the ease of product separation and catalyst recycling characteristic of heterogeneous catalysis.

Furthermore, when Ethylhexadecyldimethylammonium phenolate is used as a component in an ionic liquid, it can create a unique reaction environment around the transition metal center. The structure of the cation and anion can influence the solubility of reactants and the stability of catalytic intermediates, thereby steering the reaction towards a desired outcome. The phenolate anion itself could potentially interact with the metal center, although this is less common than its role as a simple counter-ion or nucleophile. The primary influence remains the phase-modifying properties of the quaternary ammonium salt.

Development of Functional Materials and Nanotechnology

Surface Modification of Nanoparticles and Colloids

The amphiphilic nature of this compound, possessing a hydrophilic charged headgroup and a long hydrophobic tail, makes it an excellent agent for the surface modification of nanoparticles and colloids. In nanoparticle synthesis, such surfactant molecules can act as stabilizing agents, controlling particle growth and preventing aggregation by forming a protective layer around the nascent particles.

When used to modify existing nanoparticles, the positively charged quaternary ammonium headgroup can electrostatically adsorb onto negatively charged surfaces of materials like silica, gold, or certain metal oxides. This adsorption results in the alkyl chains orienting away from the surface, transforming the nanoparticle's surface from hydrophilic to hydrophobic. This modification is critical for:

Dispersion in Organic Media: Unmodified inorganic nanoparticles are often poorly dispersible in non-polar solvents and polymer matrices. A hydrophobic surface coating allows for stable dispersions, which is essential for creating nanocomposites with enhanced mechanical, optical, or electronic properties.

Creating Functional Interfaces: The modified surface can serve as an anchor point for further functionalization, enabling the attachment of other molecules to the nanoparticle surface.

Controlling Inter-particle Interactions: The surface charge and hydrophobicity dictate how nanoparticles interact with each other and their environment, influencing the formation of ordered arrays and other superstructures.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that spontaneously form on a solid substrate. wikipedia.orgossila.com These structures are created by the chemisorption or physisorption of molecules that consist of a headgroup with a specific affinity for the substrate, a spacer or tail (often an alkyl chain), and a terminal functional group. wikipedia.org

This compound is a candidate for forming SAMs on negatively charged substrates like mica, silica, or certain metal oxides.

Headgroup: The positively charged quaternary ammonium group would serve as the headgroup, electrostatically binding to the negatively charged surface.

Tail: The hexadecyl (C16) chain acts as the tail. Van der Waals interactions between adjacent alkyl chains drive the ordering and close packing of the molecules, leading to a dense, quasi-crystalline monolayer.

Terminal Group: In this specific compound, the "end" of the molecule is effectively the methyl groups attached to the nitrogen, which would form the outermost surface of the monolayer. This would create a non-polar, hydrophobic surface.

The formation of such a SAM would dramatically alter the surface properties of the substrate, including its wettability, adhesion, and friction. nih.gov The ability to create well-defined surfaces at the molecular level is a cornerstone of nanotechnology, with applications in microelectronics, biosensors, and advanced coatings. harvard.edu

Table 2: Properties of Self-Assembled Monolayers Based on Functional Groups This table illustrates the principles of how terminal groups affect surface properties, as would be expected for SAMs formed from compounds analogous to this compound.

| Assembling Molecule's Terminal Group | Expected Surface Chemistry | Expected Water Contact Angle | Primary Application |

|---|---|---|---|

| -CH₃ (Methyl) | Non-polar, Hydrophobic | High (>100°) | Low-adhesion surfaces, hydrophobic coatings nih.gov |

| -OH (Hydroxyl) | Polar, Hydrophilic | Low (<30°) | Wettable surfaces, biocompatible interfaces nih.gov |

| -COOH (Carboxylic Acid) | Polar, Charged (at high pH) | Low | Bio-conjugation, pH-responsive surfaces |

Advanced Coating Formulations

The properties of this compound lend themselves to the formulation of advanced coatings. Its function as a surfactant and surface-modifying agent is key. In coating formulations, it can act as:

A Dispersing Agent: Ensuring uniform distribution of pigments, fillers, and other additives within the coating matrix.

An Adhesion Promoter: The charged headgroup can improve the adhesion of the coating to certain substrates through electrostatic interactions.

A Surface Control Additive: By migrating to the surface during the curing process, it can control the properties of the coating-air interface. This can be used to impart specific characteristics such as hydrophobicity (water repellency), anti-static properties (due to the ionic nature), or antimicrobial activity, as quaternary ammonium compounds are known for their biocidal effects.

The long hexadecyl chain contributes to the formation of a hydrophobic barrier, enhancing the coating's resistance to water and corrosion. The combination of a robust hydrophobic tail and a charged headgroup provides a multifunctional tool for designing coatings with tailored surface properties.

Interactions with Biological Systems (Chemical Perspective)

From a purely chemical perspective, the interaction of this compound with biological systems is governed by its amphiphilic structure. Biological systems are fundamentally aqueous environments containing highly organized lipid and protein structures, most notably cell membranes.

The primary interaction is with the lipid bilayer of cell membranes. nih.gov

Hydrophobic Interactions: The long, lipophilic hexadecyl chain can readily intercalate into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid tails.

Electrostatic Interactions: The positively charged quaternary ammonium headgroup can interact with the negatively charged components of the cell membrane surface, such as phosphatidylserine (B164497) or phosphate (B84403) groups on other phospholipids. nih.gov

This dual interaction mechanism can lead to a significant perturbation of the membrane's structure and integrity. The insertion of these molecules can increase membrane fluidity, create pores or defects, and ultimately lead to the lysis (breakdown) of the cell. This membrane-disrupting ability is the chemical basis for the well-known antimicrobial properties of many quaternary ammonium compounds. The interaction is not limited to lipids; the charged headgroup can also interact with proteins on the cell surface or within the membrane, potentially altering their conformation and function. nih.govnih.gov

Membrane Interaction Mechanisms (excluding clinical)

The interaction of this compound with membranes is a subject of significant interest in various non-clinical applications, from industrial processes to materials science. While direct studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-studied properties of its constituent ions: the ethylhexadecyldimethylammonium cation and the phenolate anion.

The ethylhexadecyldimethylammonium cation belongs to the class of quaternary ammonium compounds (QACs), which are known for their surfactant properties. alfa-chemistry.com The long hexadecyl (C16) alkyl chain imparts a significant hydrophobic character, while the quaternary ammonium headgroup is hydrophilic and carries a positive charge. This amphiphilic nature drives its interaction with lipid membranes.

The phenolate anion, being the conjugate base of phenol, introduces additional complexity to the membrane interaction. Phenol itself is known to interact with membranes, and at a pH where phenolate is present, electrostatic interactions with charged membrane components can occur. The phenolate anion could interact with positively charged domains on membrane proteins or with the headgroups of certain lipids.

In anion exchange membranes, the presence of quaternary ammonium groups is crucial for creating ionic clusters that facilitate ion conduction. nih.gov The incorporation of long alkyl chains on the quaternary ammonium cation can promote nanophase separation within the membrane, which can enhance performance. nih.gov While these studies often involve solid polymer membranes, the fundamental principle of interaction between the quaternary ammonium cation and the polymer matrix can provide insights into how this compound might interact with biological or synthetic lipid membranes.

The interaction can be summarized by the following key points:

Hydrophobic Insertion: The C16 alkyl chain of the ethylhexadecyldimethylammonium cation is the primary driver for partitioning into the nonpolar core of the lipid membrane.

Electrostatic Interaction: The positively charged quaternary ammonium headgroup interacts with the polar headgroups of the membrane lipids and the aqueous environment.

Counterion Effect: The phenolate anion can influence the behavior of the QAC at the membrane interface, potentially forming a more hydrophobic ion pair that facilitates deeper membrane penetration or by interacting with other membrane components.

Membrane Disruption: The insertion of the QAC molecules disrupts the ordered structure of the lipid bilayer, leading to increased permeability.

The following table summarizes the key components of this compound and their likely roles in membrane interaction, based on studies of analogous compounds.

| Component | Property | Likely Role in Membrane Interaction |

| Ethylhexadecyldimethylammonium Cation | ||

| Hexadecyl (C16) Chain | Hydrophobic | Insertion into the lipid bilayer core, disruption of lipid packing. |

| Dimethyl Ethyl Ammonium Headgroup | Hydrophilic, Positively Charged | Anchoring at the membrane-water interface, electrostatic interactions with lipid headgroups. |

| Phenolate Anion | Aromatic, Negatively Charged | Counterion to the cation, potential for interaction with membrane surface components, can influence the overall hydrophobicity of the ion pair. |

Chemical Interactions with Macromolecules and Dyes

The chemical interactions of this compound with macromolecules and dyes are governed by the distinct properties of its cationic surfactant component and its phenolate counterion. These interactions are fundamental to applications in areas such as detergency, textile processing, and the formulation of various industrial products.

Interaction with Macromolecules:

The interaction of the ethylhexadecyldimethylammonium cation with macromolecules, particularly proteins and polysaccharides, is characteristic of cationic surfactants. The primary driving forces for these interactions are electrostatic and hydrophobic forces. researchgate.net

Electrostatic Interactions: Proteins are polymers of amino acids and carry a net charge depending on the pH of the solution. Below their isoelectric point, proteins are positively charged, leading to repulsion with the cationic headgroup of the surfactant. Above the isoelectric point, proteins are negatively charged, and strong electrostatic attraction can occur, leading to the formation of protein-surfactant complexes. researchgate.net This can lead to the unfolding and denaturation of the protein.

Hydrophobic Interactions: The long alkyl chain of the ethylhexadecyldimethylammonium cation can interact with hydrophobic regions of macromolecules. In proteins, these are typically the side chains of nonpolar amino acids that are often buried within the protein's three-dimensional structure. The binding of the surfactant can expose these regions, leading to conformational changes. researchgate.net